An In-depth Technical Guide to 4-Amino-2,5-difluorobenzotrifluoride
An In-depth Technical Guide to 4-Amino-2,5-difluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-2,5-difluorobenzotrifluoride, a key intermediate in pharmaceutical research and development.
Core Chemical Properties
4-Amino-2,5-difluorobenzotrifluoride, also known as 2,5-difluoro-4-(trifluoromethyl)aniline, is a white crystalline solid at room temperature.[1] It exhibits low solubility in water but is soluble in various organic solvents.[1] This compound is noted for its high chemical stability.[1]
Table 1: Physicochemical Properties of 4-Amino-2,5-difluorobenzotrifluoride
| Property | Value | Reference(s) |
| CAS Number | 114973-22-7 | [2] |
| Molecular Formula | C₇H₄F₅N | [2] |
| Molecular Weight | 197.11 g/mol | [2] |
| Boiling Point | 196 °C | [2] |
| Density | 1.512 g/cm³ | [2] |
| Vapor Pressure | 0.701 mmHg at 25°C | [2] |
| Flash Point | 75.5 °C | [2] |
| Refractive Index | 1.443 | [2] |
| Physical State | White Crystalline Solid | [1] |
| Solubility | Low in water, soluble in organic solvents | [1] |
Synthesis and Purification
A potential synthetic route could be the amination of 2,5-difluoro-1-(trifluoromethyl)benzene. This reaction would likely be carried out in a sealed, pressure-resistant vessel, such as an autoclave, at elevated temperatures and pressures.[3]
Purification of the final product would typically involve standard laboratory techniques. These can include:
-
Distillation: To separate the product from unreacted starting materials and lower-boiling impurities.[3]
-
Column Chromatography: To achieve high purity by separating the target compound from closely related impurities.[4] The choice of eluent would be critical and determined through techniques like thin-layer chromatography (TLC).[4]
Spectroscopic Analysis
Detailed experimental spectra for 4-Amino-2,5-difluorobenzotrifluoride are not widely published. However, the expected ¹H and ¹³C NMR spectral data can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the amine protons. The coupling patterns of the aromatic protons would be complex due to coupling with each other and with the fluorine atoms on the ring.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for each of the seven carbon atoms in the molecule. The carbon signals of the aromatic ring will show splitting due to coupling with the attached fluorine atoms (C-F coupling). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Applications in Drug Development
4-Amino-2,5-difluorobenzotrifluoride and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[5] The presence of the trifluoromethyl group is particularly significant in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.[6]
While the specific signaling pathways modulated by drugs derived directly from 4-Amino-2,5-difluorobenzotrifluoride are not extensively documented, its structural motifs are found in compounds targeting a range of biological pathways. For instance, trifluoromethylated anilines are core components of molecules designed as inhibitors of various kinases and receptor antagonists, which are crucial in oncology and the treatment of neurological disorders.[6][7] The strategic placement of fluorine atoms can also influence the pharmacokinetic properties of a drug, leading to improved efficacy.[6]
Further research into the synthesis of novel derivatives of 4-Amino-2,5-difluorobenzotrifluoride could lead to the discovery of new therapeutic agents that target specific signaling pathways involved in various diseases.
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate logical workflows for the synthesis and purification of 4-Amino-2,5-difluorobenzotrifluoride.
Caption: General synthesis workflow for 4-Amino-2,5-difluorobenzotrifluoride.
Caption: A two-step purification workflow for 4-Amino-2,5-difluorobenzotrifluoride.
Safety and Handling
4-Amino-2,5-difluorobenzotrifluoride is a chemical that should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
